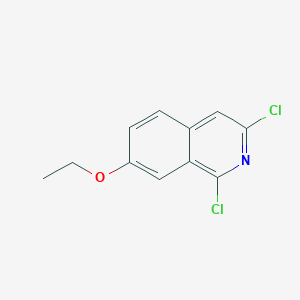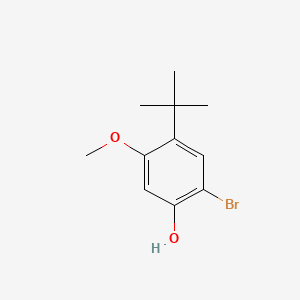
5-Bromo-4-(4-fluoro-2-methylphenyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD33022616, also known as 5-Bromo-4-(4-fluoro-2-methylphenyl)imidazole-2-carbaldehyde, is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a methyl group attached to an imidazole ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-fluoro-2-methylphenyl)imidazole-2-carbaldehyde typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with 5-bromoimidazole under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the final product. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient heat transfer. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-Bromo-4-(4-fluoro-2-methylphenyl)imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Bromo-4-(4-fluoro-2-methylphenyl)imidazole-2-carboxylic acid.
Reduction: Formation of 5-Bromo-4-(4-fluoro-2-methylphenyl)imidazole-2-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-4-(4-fluoro-2-methylphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-4-(4-fluoro-2-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and regulation. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 5-Bromo-4-(4-chloro-2-methylphenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(4-fluoro-2-ethylphenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(4-fluoro-2-methylphenyl)imidazole-2-methanol
Uniqueness
5-Bromo-4-(4-fluoro-2-methylphenyl)imidazole-2-carbaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives. Additionally, its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C11H8BrFN2O |
|---|---|
分子量 |
283.10 g/mol |
IUPAC名 |
5-bromo-4-(4-fluoro-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O/c1-6-4-7(13)2-3-8(6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChIキー |
IGXDEYYQPBTOLF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C2=C(NC(=N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)












![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)
